![molecular formula C14H14BrN3O4S B4741143 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4741143.png)
2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide
Overview
Description
2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide, also known as BPHMC, is a compound that has been studied extensively for its potential use in scientific research. This compound is a hydrazinecarboxamide derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to inhibit the proliferation and migration of tumor cells.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to inhibit the expression of angiogenic factors, which are involved in the formation of new blood vessels. Additionally, 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide has been shown to induce apoptosis in tumor cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide in lab experiments is its high purity. The synthesis method for 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide yields a high purity product, which is important for scientific research. Additionally, 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide has been shown to have various biological activities, making it a useful tool for studying the mechanisms of various diseases. One limitation of using 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide in lab experiments is its potential toxicity. While 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide has been shown to be relatively non-toxic, it is important to use caution when handling this compound.
Future Directions
There are many future directions for the study of 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide. One potential direction is the development of 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide-based therapies for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide and its potential therapeutic applications. Further studies are also needed to determine the safety and toxicity of 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide in humans.
Conclusion:
In conclusion, 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide is a compound that has been studied extensively for its potential use in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. The synthesis method for 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide yields a high purity product, making it a useful tool for studying the mechanisms of various diseases. While there are limitations to using 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide in lab experiments, its potential therapeutic applications make it a promising area of research for the future.
Scientific Research Applications
2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide has been studied extensively for its potential use in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide has been used in various in vitro and in vivo experiments to study its potential therapeutic applications.
properties
IUPAC Name |
1-[(4-bromophenyl)sulfonylamino]-3-(4-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O4S/c1-22-12-6-4-11(5-7-12)16-14(19)17-18-23(20,21)13-8-2-10(15)3-9-13/h2-9,18H,1H3,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZGAYZMAXLFEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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